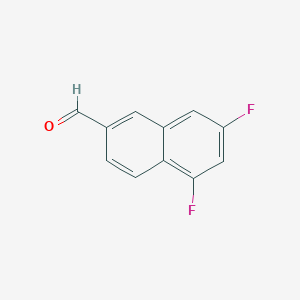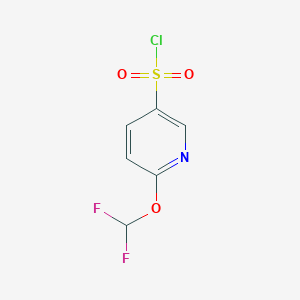
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H4ClF2NO3S It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a difluoromethoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-sulfonyl chloride.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting pyridine-3-sulfonyl chloride with a difluoromethylating agent such as difluoromethyl ether under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: In some reactions, catalysts such as palladium or copper may be used to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are typically sulfonamide derivatives, which are valuable intermediates in the synthesis of various bioactive compounds.
Aplicaciones Científicas De Investigación
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethoxy)pyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various compounds, where the sulfonyl chloride group acts as a key functional group for further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethoxy)pyridine-3-sulfonyl chloride: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Pyridine-3-sulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain nucleophilic substitution reactions.
6-(Methoxy)pyridine-3-sulfonyl chloride: Contains a methoxy group, which affects its reactivity and applications differently compared to the difluoromethoxy derivative.
Uniqueness
6-(Difluoromethoxy)pyridine-3-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where specific reactivity and selectivity are required.
Propiedades
Fórmula molecular |
C6H4ClF2NO3S |
|---|---|
Peso molecular |
243.62 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-1-2-5(10-3-4)13-6(8)9/h1-3,6H |
Clave InChI |
DLGUPFGTAFLARU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



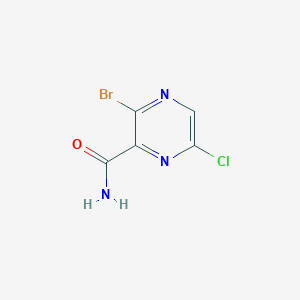
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
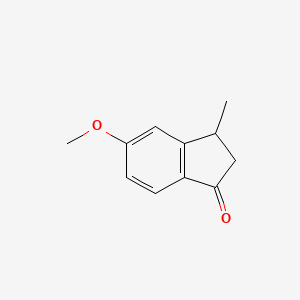
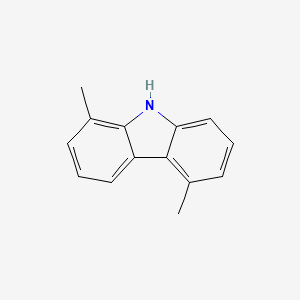
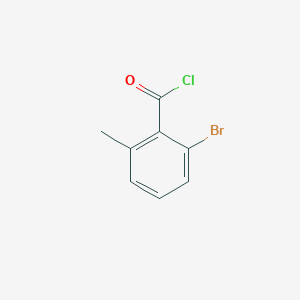
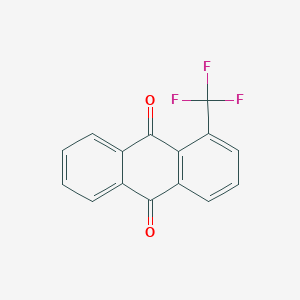
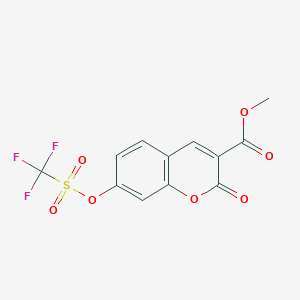


![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
